molecular formula C14H12O B11936318 9-methoxy-9H-fluorene CAS No. 73493-71-7

9-methoxy-9H-fluorene

Katalognummer: B11936318
CAS-Nummer: 73493-71-7
Molekulargewicht: 196.24 g/mol
InChI-Schlüssel: JGLHXBNHKQAROV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Methoxy-9H-fluorene is an organic compound with the molecular formula C14H12O It is a derivative of fluorene, where a methoxy group (-OCH3) is attached to the 9th position of the fluorene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-methoxy-9H-fluorene typically involves the reaction of fluorene with methanol in the presence of a strong acid catalyst. One common method is the Friedel-Crafts alkylation, where fluorene reacts with methanol in the presence of aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using industrial-scale purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

9-Methoxy-9H-fluorene undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form 9-fluorenone.

    Reduction: The compound can be reduced to form this compound derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: 9-Fluorenone

    Reduction: Various this compound derivatives

    Substitution: Substituted fluorene derivatives with different functional groups

Wissenschaftliche Forschungsanwendungen

9-Methoxy-9H-fluorene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 9-methoxy-9H-fluorene involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved depend on the specific reactions and applications being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    9-Fluorenone: An oxidized derivative of fluorene with a carbonyl group at the 9th position.

    9-Methyl-9H-fluorene: A methylated derivative of fluorene with a methyl group at the 9th position.

    9,9-Dimethoxy-9H-fluorene: A derivative with two methoxy groups at the 9th position.

Uniqueness

9-Methoxy-9H-fluorene is unique due to the presence of a single methoxy group, which imparts distinct chemical properties and reactivity compared to other fluorene derivatives. Its specific interactions and applications make it a valuable compound in various research and industrial contexts.

Eigenschaften

CAS-Nummer

73493-71-7

Molekularformel

C14H12O

Molekulargewicht

196.24 g/mol

IUPAC-Name

9-methoxy-9H-fluorene

InChI

InChI=1S/C14H12O/c1-15-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9,14H,1H3

InChI-Schlüssel

JGLHXBNHKQAROV-UHFFFAOYSA-N

Kanonische SMILES

COC1C2=CC=CC=C2C3=CC=CC=C13

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.